Duvelisib-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Duvelisib-d5 is a deuterated form of Duvelisib, an oral dual inhibitor of phosphoinositide 3-kinase-δ (PI3K-δ) and phosphoinositide 3-kinase-γ (PI3K-γ). Duvelisib is primarily used in the treatment of hematologic malignancies such as chronic lymphocytic leukemia and small lymphocytic lymphoma . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Duvelisib.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Duvelisib-d5 involves the incorporation of deuterium atoms into the molecular structure of Duvelisib. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to achieve high yield and purity. The production process is designed to be cost-effective and scalable to meet the demands of scientific research and clinical studies.
Chemical Reactions Analysis
Types of Reactions
Duvelisib-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions typically involve anhydrous solvents and controlled temperatures.
Substitution: Common reagents include halogens and nucleophiles. Conditions typically involve polar solvents and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of hydroxylated or ketone derivatives, while reduction may yield deuterated alcohols or amines.
Scientific Research Applications
Duvelisib-d5 is widely used in scientific research for various applications, including:
Mechanism of Action
Duvelisib-d5 exerts its effects by inhibiting the activity of PI3K-δ and PI3K-γ isoforms. These isoforms play a crucial role in the signaling pathways that regulate cell growth, proliferation, and survival . By inhibiting these isoforms, this compound disrupts the signaling pathways, leading to reduced cell proliferation and increased apoptosis in malignant cells . The molecular targets of this compound include the PI3K-δ and PI3K-γ enzymes, which are involved in the activation of downstream signaling molecules such as AKT and mTOR .
Comparison with Similar Compounds
Similar Compounds
Idelalisib: A selective inhibitor of PI3K-δ used in the treatment of chronic lymphocytic leukemia and follicular lymphoma.
Copanlisib: A pan-PI3K inhibitor used in the treatment of relapsed follicular lymphoma.
Alpelisib: A selective inhibitor of PI3K-α used in the treatment of breast cancer.
Uniqueness of Duvelisib-d5
This compound is unique due to its dual inhibition of both PI3K-δ and PI3K-γ isoforms, which allows it to target a broader range of signaling pathways compared to selective inhibitors like Idelalisib and Alpelisib . Additionally, the deuterated form, this compound, offers improved pharmacokinetic properties, making it a valuable tool in scientific research and clinical studies .
Properties
Molecular Formula |
C22H17ClN6O |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
8-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-3-[(1S)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one |
InChI |
InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m0/s1/i2D,3D,4D,7D,8D |
InChI Key |
SJVQHLPISAIATJ-HIPIRULKSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=CC3=C(C2=O)C(=CC=C3)Cl)[C@H](C)NC4=NC=NC5=C4NC=N5)[2H])[2H] |
Canonical SMILES |
CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.